molecular formula C14H20N2O3 B5219169 N'-cycloheptyl-N-(furan-2-ylmethyl)oxamide

N'-cycloheptyl-N-(furan-2-ylmethyl)oxamide

Cat. No.: B5219169
M. Wt: 264.32 g/mol
InChI Key: JNLNOZUDHWOWGW-UHFFFAOYSA-N
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Description

N’-cycloheptyl-N-(furan-2-ylmethyl)oxamide is an organic compound that features a unique combination of a cycloheptyl group and a furan ring linked through an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-(furan-2-ylmethyl)oxamide typically involves the reaction of cycloheptylamine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the oxamide by further reaction with oxalyl chloride. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of N’-cycloheptyl-N-(furan-2-ylmethyl)oxamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-(furan-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The oxamide moiety can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Bromine or other halogenating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.

    Reduction Products: Cycloheptylamine and furan-2-ylmethylamine.

    Substitution Products: Halogenated furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-cycloheptyl-N-(furan-2-ylmethyl)oxamide exerts its effects is primarily through its interaction with specific molecular targets. The furan ring and oxamide moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N’-cycloheptyl-N-(furan-2-ylmethylene)oxamide
  • N’-cycloheptyl-N-(furan-2-ylmethyl)carboxamide
  • N’-cycloheptyl-N-(furan-2-ylmethyl)urea

Uniqueness

N’-cycloheptyl-N-(furan-2-ylmethyl)oxamide is unique due to the presence of both a cycloheptyl group and a furan ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

N'-cycloheptyl-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13(15-10-12-8-5-9-19-12)14(18)16-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNOZUDHWOWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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